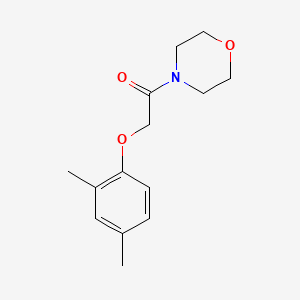
2-(4-ethylphenoxy)-1-(piperidin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethylphenoxy)-1-(piperidin-1-yl)ethan-1-one, commonly referred to as 2-EPE, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of piperidine and has been used as an intermediate in the synthesis of other compounds. 2-EPE has been studied for its biochemical and physiological effects, as well as its potential applications in various laboratory experiments.
科学的研究の応用
2-EPE has been used as an intermediate in the synthesis of other compounds, such as drugs, dyes, and polymers. It has also been studied for its potential applications in drug delivery systems, as well as its ability to act as a fluorescent dye. In addition, it has been used in the synthesis of polymers for use in biomedical and nanomaterials applications.
作用機序
2-EPE has been studied for its ability to interact with certain receptors in the body. It has been shown to interact with opioid receptors, which are involved in pain perception and other physiological processes. It has also been found to interact with other receptors, such as serotonin and dopamine receptors, which are involved in mood regulation.
Biochemical and Physiological Effects
2-EPE has been studied for its potential effects on the body. Studies have shown that it can act as an analgesic, as well as having anti-inflammatory and anti-cancer effects. It has also been studied for its potential effects on the cardiovascular system and its ability to reduce oxidative stress.
実験室実験の利点と制限
2-EPE has several advantages as a research tool. It is relatively easy to synthesize, and its chemical properties make it ideal for a variety of laboratory experiments. It is also relatively safe to use, as it does not produce toxic by-products. However, it has some limitations as well. Its low solubility in water makes it difficult to use in certain experiments, and its relatively short shelf-life means that it must be used quickly after synthesis.
将来の方向性
2-EPE has a wide range of potential applications in scientific research. It could be used to develop new drugs and drug delivery systems, as well as to study the effects of various compounds on physiological processes. It could also be used to develop new polymers for use in biomedical and nanomaterials applications. In addition, further research could be conducted to study the potential effects of 2-EPE on the cardiovascular system and its ability to reduce oxidative stress.
合成法
2-EPE is synthesized from piperidine and 4-ethylphenol. The reaction involves the use of an acid catalyst, such as hydrochloric acid, and a base, such as sodium hydroxide, to form the desired product. The reaction is typically carried out at a temperature of around 100°C and a pressure of 1 atm for a period of several hours. The reaction produces a yellow-orange liquid that is then purified by distillation.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-ethylphenoxy)-1-(piperidin-1-yl)ethan-1-one involves the reaction of 4-ethylphenol with epichlorohydrin to form 2-(4-ethylphenoxy)propan-1-ol, which is then reacted with piperidine and acetic anhydride to form the final product.", "Starting Materials": [ "4-ethylphenol", "Epichlorohydrin", "Piperidine", "Acetic anhydride" ], "Reaction": [ "Step 1: 4-ethylphenol is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide to form 2-(4-ethylphenoxy)propan-1-ol.", "Step 2: 2-(4-ethylphenoxy)propan-1-ol is then reacted with piperidine and acetic anhydride in the presence of a catalyst such as pyridine to form 2-(4-ethylphenoxy)-1-(piperidin-1-yl)ethan-1-one." ] } | |
CAS番号 |
448226-41-3 |
製品名 |
2-(4-ethylphenoxy)-1-(piperidin-1-yl)ethan-1-one |
分子式 |
C15H21NO2 |
分子量 |
247.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




